3-Bromo-4,6-dichloro-2,5-dimethylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,4-dichloro-3,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl2N/c1-3-6(9)5(8)4(2)11-7(3)10/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGJHWRSMIRDBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1Cl)C)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678570 | |
| Record name | 3-Bromo-4,6-dichloro-2,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256254-36-0 | |
| Record name | 3-Bromo-4,6-dichloro-2,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 4,6 Dichloro 2,5 Dimethylpyridine and Its Precursors
Historical Development of Halogenated Pyridine (B92270) Synthesis
The journey into pyridine synthesis began in the 19th century, with the initial isolation of pyridine from bone oil. indianchemicalsociety.com Early synthetic efforts were aimed at constructing the fundamental pyridine ring. A landmark achievement was the Hantzsch pyridine synthesis, first described in 1881 by Arthur Rudolf Hantzsch. researchgate.net This multicomponent reaction typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849), initially forming a dihydropyridine (B1217469) which is subsequently oxidized to the aromatic pyridine. researchgate.netnih.gov This method's versatility has allowed for the preparation of a wide array of substituted pyridines. researchgate.net
Another classical approach is the Chichibabin pyridine synthesis, reported in 1924, which involves the condensation of aldehydes and ketones with ammonia or its derivatives. researchgate.net While often suffering from lower yields, its use of inexpensive precursors has made it valuable for industrial-scale synthesis. researchgate.net The halogenation of pyridines has historically been a more complex challenge. Due to the electron-deficient nature of the pyridine ring, direct electrophilic substitution requires harsh conditions and often results in a mixture of products. acs.org Early methods for halogenation often involved high temperatures in the vapor phase, which lacked selectivity. researchgate.net Over time, more refined strategies were developed, such as activating the pyridine ring towards substitution by forming the corresponding N-oxide, which can then be halogenated more selectively, particularly at the 4-position. google.com These foundational methods have paved the way for the more sophisticated and selective synthetic routes employed today.
De Novo Synthesis Approaches to the Pyridine Core
De novo synthesis, the construction of the pyridine ring from acyclic precursors, offers a powerful strategy for accessing highly substituted pyridines with defined regiochemistry. google.comchemrxiv.org This approach is particularly useful when the required substitution pattern is difficult to achieve through direct functionalization of a pre-formed pyridine ring.
Ring-closing reactions provide a convergent route to the pyridine nucleus. One modern approach involves the electrocyclization of 1-, 2-, or 3-azatrienes, which can be generated through various methods, including the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. rsc.org This cascade reaction, followed by air oxidation, yields highly substituted pyridines under mild conditions. rsc.org While not directly incorporating halogens during the ring formation, this method can produce complex substitution patterns that can be subjected to subsequent halogenation.
Another strategy involves the conversion of other heterocyclic systems into pyridines. For instance, a novel pyran-to-pyridine conversion was developed for the synthesis of certain alkaloids, highlighting the ingenuity in constructing the pyridine core. chemrxiv.org Sequential ring-opening and ring-closing reactions have also been employed to transform para-substituted pyridines into meta-substituted anilines, demonstrating the possibility of skeletal editing to achieve desired substitution patterns. researchgate.net
A plausible de novo approach to a precursor for 3-bromo-4,6-dichloro-2,5-dimethylpyridine could start with the synthesis of 2,5-dimethyl-4,6-dihydroxypyridine. While a specific synthesis for this exact dihydroxy precursor is not readily found, analogous structures like 2,6-dihydroxy-3,4-dialkylpyridines are synthesized from the condensation of ethyl cyanoacetate (B8463686) with compounds like ethyl 2-methylacetoacetate, followed by hydrolysis and cyclization. researchgate.net A similar strategy could be envisioned for the target precursor.
Table 1: Representative De Novo Pyridine Synthesis Reactions
| Synthesis Name | Precursors | General Conditions | Product Type |
| Hantzsch Pyridine Synthesis | β-ketoester, aldehyde, ammonia | Condensation followed by oxidation | Substituted Pyridines |
| Chichibabin Pyridine Synthesis | Aldehydes, ketones, ammonia | Condensation at high temperature | Alkyl/Aryl Pyridines |
| Azatriene Electrocyclization | α,β-unsaturated ketoxime, alkenylboronic acid | Cu-catalyzed coupling, electrocyclization, oxidation | Polysubstituted Pyridines |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-diketone | Base-catalyzed condensation | 2-Pyridones |
Multi-component reactions (MCRs) are highly efficient in building molecular complexity in a single step and are well-suited for creating diverse libraries of substituted pyridines. google.com The Hantzsch synthesis is the archetypal MCR for pyridines. nih.gov Modern variations of MCRs often employ advanced catalysts, including nanocatalysts, to improve yields and reaction conditions. google.com
For instance, a metal-free [3+3] annulation between β-enaminonitriles and β,β-dichloromethyl peroxides has been developed to produce polysubstituted pyridines. nih.gov This method proceeds under mild conditions and demonstrates a broad substrate scope. nih.gov While this specific reaction may not directly yield the precursor for this compound, it exemplifies the power of MCRs in constructing complex pyridine scaffolds that can be further elaborated.
Direct Halogenation Strategies for Pyridine Systems
The direct halogenation of a pre-formed 2,5-dimethylpyridine (B147104) ring is the most straightforward conceptual approach to this compound. However, this requires highly selective and controlled reaction conditions to achieve the desired polysubstituted pattern. A plausible synthetic sequence would involve the initial chlorination of a suitable precursor, followed by bromination.
A proposed synthetic pathway could start from 2,5-dimethyl-4,6-dihydroxypyridine. This precursor would first be subjected to chlorination to yield 4,6-dichloro-2,5-dimethylpyridine, which would then be brominated at the C3 position.
The final step in the proposed synthesis is the selective bromination of 4,6-dichloro-2,5-dimethylpyridine at the C3 position. The electron-withdrawing nature of the two chlorine atoms and the nitrogen heteroatom deactivates the pyridine ring towards electrophilic substitution. However, the two methyl groups at C2 and C5 are activating.
Electrophilic bromination of pyridine derivatives often requires harsh conditions, such as the use of oleum (B3057394) and high temperatures. researchgate.net A more modern and selective method involves the use of brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of 65% oleum. researchgate.net These reagents have been shown to be effective for the bromination of various pyridine derivatives, offering better selectivity and avoiding the use of elemental bromine. researchgate.net The reaction temperature for such brominations can range from 0 to 150 °C, with typical reaction times of 1 to 20 hours. researchgate.net
Table 2: Conditions for Selective Bromination of Pyridine Derivatives
| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) |
| Br₂ | Fuming H₂SO₄ | 155 | 16 |
| N-Bromosuccinimide (NBS) | Oleum (65%) | 80 - 125 | 2 - 10 |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Oleum (65%) | 80 - 125 | 2 - 5 |
The conversion of the hydroxyl groups at the C4 and C6 positions of a 2,5-dimethyl-4,6-dihydroxypyridine precursor to chloro groups is a key transformation. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov The reaction is often carried out in excess POCl₃, which also acts as the solvent, and may be facilitated by the addition of phosphorus pentachloride (PCl₅) or an organic base like pyridine or triethylamine. indianchemicalsociety.comnih.govgoogle.com
Solvent-free methods have also been developed, where the substrate is heated in a sealed reactor with an equimolar amount of POCl₃ and a base. nih.gov This approach is more environmentally friendly and suitable for large-scale preparations. nih.gov The reaction temperatures are typically high, and the workup involves quenching the excess chlorinating agent followed by extraction or distillation. This method has been successfully applied to a wide range of hydroxypyridines and related heterocycles. nih.gov
Synthesis via Halogen Exchange Reactions
Halogen exchange reactions provide a valuable tool for the interconversion of halogens on an aromatic ring. These methods can be broadly categorized into nucleophilic aromatic substitution (SNAr) and metal-catalyzed processes.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must be electron-deficient, a condition that is met in pyridine derivatives due to the electron-withdrawing nature of the nitrogen atom. The reactivity is further enhanced by the presence of other electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com
In the context of synthesizing this compound, a hypothetical SNAr approach could involve the displacement of a different halogen, such as fluorine, by a bromide or chloride nucleophile. However, the success of such a reaction is highly dependent on the specific substitution pattern and the leaving group ability of the halogen being replaced. Generally, the order of leaving group ability in SNAr reactions on electron-deficient aromatics is F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. youtube.com
A plausible, though not explicitly documented, SNAr strategy for a precursor to the target molecule could involve a starting material like 4,6-difluoro-2,5-dimethylpyridine. Reaction with a chloride source could potentially yield 4,6-dichloro-2,5-dimethylpyridine. Pyridines are particularly reactive towards nucleophilic substitution when substituted at the ortho or para positions, as the negative charge of the intermediate can be effectively delocalized onto the nitrogen atom. wikipedia.org
| Starting Material | Reagent | Potential Product | Reaction Type | Reference |
|---|---|---|---|---|
| 4,6-Difluoro-2,5-dimethylpyridine | Chloride source (e.g., NaCl, KCl) | 4,6-Dichloro-2,5-dimethylpyridine | Nucleophilic Aromatic Substitution (SNAr) | wikipedia.orgmasterorganicchemistry.com |
Palladium-catalyzed cross-coupling reactions have emerged as powerful methods for the formation of carbon-halogen bonds. While more commonly used for C-C, C-N, and C-O bond formation, palladium catalysis can also facilitate halogen exchange. The general catalytic cycle for such reactions typically involves a palladium(0) species that undergoes oxidative addition to an aryl halide. youtube.comyoutube.com The resulting palladium(II) complex can then undergo reductive elimination to yield the product and regenerate the palladium(0) catalyst.
For the synthesis of this compound, a palladium-catalyzed approach could theoretically be employed to introduce the bromine atom onto a pre-existing 4,6-dichloro-2,5-dimethylpyridine scaffold. This would involve the activation of a C-H bond at the 3-position, followed by coupling with a bromine source. Palladium-catalyzed C-H activation and halogenation of pyridine derivatives have been reported, often requiring specific directing groups to achieve regioselectivity. rsc.org For instance, the ortho-C-H bromination of arylacetamides has been achieved using a palladium(II) catalyst. rsc.org
Alternatively, a palladium-catalyzed halogen exchange could convert a different halo-substituted pyridine, such as 3-iodo-4,6-dichloro-2,5-dimethylpyridine, to the desired bromo derivative. Efficient palladium-catalyzed conversions of aryl bromides and chlorides to the corresponding iodides have been developed, and similar principles could be applied for a bromo-de-iodination. nih.gov
| Substrate | Catalyst System | Bromine Source | Potential Reaction | Reference |
|---|---|---|---|---|
| 4,6-Dichloro-2,5-dimethylpyridine | Pd(OAc)2 / Ligand | N-Bromosuccinimide (NBS) | C-H Bromination | rsc.org |
| 3-Iodo-4,6-dichloro-2,5-dimethylpyridine | Pd(OAc)2 / Xantphos | - | Halogen Exchange | nih.gov |
Optimization of Reaction Conditions and Yields for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing side reactions. Key parameters to consider include the choice of solvent, reaction temperature, catalyst system, and work-up procedures.
The choice of solvent can significantly influence the rate and outcome of a reaction. For halogen exchange reactions, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed as they can solvate the metal cations involved in the transition state, thereby increasing the nucleophilicity of the halide anion. google.com In palladium-catalyzed reactions, solvents like toluene, dioxane, or THF are commonly used. nih.govznaturforsch.com
Temperature control is also critical. Halogenation reactions can be exothermic, and maintaining a specific temperature range is often necessary to prevent the formation of byproducts. For instance, direct bromination reactions are often carried out at or below room temperature to control selectivity. Conversely, some C-H activation and cross-coupling reactions may require elevated temperatures to proceed at a reasonable rate. nih.gov
In palladium-catalyzed reactions, the choice of both the palladium precursor and the ligand is paramount. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity and selectivity. For halogen exchange and C-H functionalization, a variety of phosphine-based ligands, such as Xantphos, have been shown to be effective. nih.gov
The catalyst loading, typically expressed as a mole percentage relative to the limiting reagent, is another important parameter to optimize. While higher catalyst loadings can lead to faster reaction rates, they also increase costs and can lead to difficulties in purification. Typical catalyst loadings for palladium-catalyzed cross-coupling reactions range from 1 to 10 mol%. nih.gov
| Parameter | Considerations | Typical Values/Conditions | Reference |
|---|---|---|---|
| Solvent | Polarity, aprotic vs. protic, boiling point | DMF, DMSO, Toluene, Dioxane, THF | nih.govgoogle.comznaturforsch.com |
| Temperature | Reaction kinetics, byproduct formation | 0 °C to 120 °C | nih.gov |
| Catalyst | Palladium source (e.g., Pd(OAc)2), Ligand (e.g., Xantphos) | - | nih.gov |
| Catalyst Loading | Reaction rate vs. cost and purification | 1-10 mol% | nih.gov |
After the reaction is complete, a work-up procedure is necessary to isolate and purify the desired product. libretexts.org A typical work-up for a reaction involving an organic solvent involves washing the reaction mixture with aqueous solutions to remove inorganic salts and other water-soluble impurities. youtube.com For reactions involving basic reagents like pyridine, an acidic wash (e.g., with dilute HCl) can be used to remove the excess base by forming a water-soluble salt. researchgate.net This is followed by a wash with a basic solution (e.g., aqueous sodium bicarbonate) to neutralize any remaining acid, and then a wash with brine (saturated aqueous NaCl) to reduce the solubility of the organic product in the aqueous layer. libretexts.orgyoutube.com
The organic layer is then dried over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4) to remove residual water. rochester.edu After filtration to remove the drying agent, the solvent is removed under reduced pressure using a rotary evaporator. youtube.com
Further purification of the crude product is often necessary and can be achieved through techniques such as recrystallization, distillation, or column chromatography. The choice of purification method depends on the physical properties of the product (e.g., solid or liquid) and the nature of the impurities.
Scalable Synthesis and Industrial Relevance Considerations
A plausible and industrially relevant synthetic route commences with the construction of a suitably substituted pyridine ring, followed by chlorination and subsequent bromination. A key precursor for this pathway is 2,5-dimethyl-4,6-dihydroxypyridine .
The synthesis of polysubstituted dihydroxypyridines can be achieved through various condensation reactions. For industrial applications, methods that utilize inexpensive and readily available starting materials are paramount. One such approach involves the condensation of a malonate derivative with an appropriate amine and carbonyl compound. For instance, the synthesis of 2-amino-4,6-dihydroxypyrimidine, a structurally related compound, can be achieved with high yield by reacting guanidine (B92328) hydrochloride with dimethyl malonate in the presence of sodium methoxide. google.com A similar strategy can be envisioned for the synthesis of 2,5-dimethyl-4,6-dihydroxypyridine, likely involving the condensation of a substituted malonic ester with an amine in the presence of a base. The commercial availability of 2,5-dimethyl-4,6-dihydroxypyrimidine further underscores its importance as a key intermediate. biosynth.com
| Compound Name | CAS Number | Key Role |
| 2,5-Dimethyl-4,6-dihydroxypyrimidine | 1194-74-7 | Dihydroxy precursor |
| Guanidine hydrochloride | 50-01-1 | Reagent in pyrimidine (B1678525) synthesis |
| Dimethyl malonate | 108-59-8 | Reagent in pyrimidine synthesis |
| Sodium methoxide | 124-41-4 | Base catalyst |
The conversion of the dihydroxy pyridine precursor to its corresponding dichloro derivative is a critical step. Large-scale chlorination of hydroxy-heterocycles is commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline. google.com This reaction is typically carried out at elevated temperatures. A patent for the synthesis of a related compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine, describes a process where the dihydroxy precursor is heated in excess phosphorus oxychloride, which serves as both the reagent and the solvent, to yield the dichlorinated product. google.com This method is generally applicable to the industrial-scale production of dichloropyridines and dichloropyrimidines. google.com The resulting 4,6-dichloro-2,5-dimethylpyridine is the direct precursor for the final bromination step.
| Reagent | Function | Industrial Considerations |
| Phosphorus oxychloride (POCl₃) | Chlorinating agent | Widely used, but requires careful handling and quenching of excess reagent. |
| N,N-Dimethylaniline | Catalyst | Improves reaction rate and yield. |
The final step in the synthesis is the regioselective bromination of 4,6-dichloro-2,5-dimethylpyridine to introduce a bromine atom at the 3-position of the pyridine ring. The directing effects of the existing substituents on the pyridine ring play a crucial role in achieving the desired regioselectivity. Electrophilic aromatic substitution, such as bromination, on a pyridine ring is influenced by the electronic nature of the substituents. The two methyl groups are activating, while the two chloro groups are deactivating but are also ortho, para-directing.
For industrial-scale bromination, common brominating agents such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a suitable solvent and potentially a catalyst are employed. The reaction conditions, including temperature and reaction time, would need to be carefully optimized to ensure high regioselectivity and minimize the formation of poly-brominated byproducts. The synthesis of other brominated chloropyridines, such as 3-Bromo-6-chloro-2,4-dimethylpyridine , is documented, indicating the feasibility of such transformations on an industrial scale. chemscene.com
The industrial relevance of This compound and other polysubstituted pyridines lies in their utility as versatile building blocks for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. rsc.org The presence of multiple halogen atoms provides distinct reaction sites for further functionalization through cross-coupling reactions or nucleophilic substitutions, allowing for the construction of a diverse range of target compounds.
Advanced Spectroscopic and Crystallographic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in various NMR experiments, the precise connectivity and spatial arrangement of atoms within 3-Bromo-4,6-dichloro-2,5-dimethylpyridine can be elucidated.
Proton (¹H) NMR Techniques
Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the two methyl groups. The absence of any aromatic protons on the pyridine (B92270) ring is a key feature to confirm the substitution pattern.
The predicted chemical shifts for the methyl protons are influenced by the electronic effects of the adjacent halogen substituents. The methyl group at the 2-position is flanked by a bromo and a chloro substituent, while the methyl group at the 5-position is adjacent to a chloro substituent. These electron-withdrawing groups will deshield the methyl protons, causing them to resonate at a lower field (higher ppm) than in unsubstituted 2,5-dimethylpyridine (B147104).
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~2.60 | Singlet | 3H | C5-CH₃ |
Carbon (¹³C) NMR Techniques
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbons directly bonded to the electronegative halogen atoms (C3, C4, and C6) are expected to be significantly deshielded and appear at lower fields.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~160 | C2 |
| ~155 | C6 |
| ~148 | C4 |
| ~130 | C5 |
| ~115 | C3 |
| ~22 | C5-CH₃ |
Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, no cross-peaks are expected in a COSY spectrum as there are no vicinal or long-range couplings between the two isolated methyl groups. This lack of correlation would further support the proposed substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would show cross-peaks connecting the proton signal of each methyl group to its corresponding carbon signal, confirming the assignments made in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the connectivity of the molecule. It shows correlations between protons and carbons that are two or three bonds away. For instance, the protons of the C2-methyl group are expected to show correlations to C2 and C3. Similarly, the protons of the C5-methyl group would likely show correlations to C4, C5, and C6. These long-range correlations are instrumental in piecing together the substituted pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum could potentially show a weak correlation between the two methyl groups if they are spatially close to each other, providing information about the preferred conformation of the molecule.
Nitrogen (¹⁵N) NMR Applications
Nitrogen-15 NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen atom would be influenced by the electron-withdrawing halogen substituents. The predicted ¹⁵N chemical shift would be expected to be at a lower field compared to unsubstituted pyridine.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Electron Ionization (EI) MS
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6).
Predicted Major Fragments in EI-MS
| m/z | Proposed Fragment Identity |
|---|---|
| 267/269/271/273 | [M]⁺ (Molecular ion) |
| 252/254/256/258 | [M - CH₃]⁺ |
| 232/234/236 | [M - Cl]⁺ |
| 188/190 | [M - Br]⁺ or [M - 2Cl - H]⁺ |
The fragmentation would likely proceed through the loss of a methyl radical, a chlorine atom, or a bromine atom from the molecular ion. Subsequent fragmentation of these primary ions would lead to the other observed peaks. Analysis of this fragmentation pattern provides corroborating evidence for the proposed structure.
Electrospray Ionization (ESI) MS
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In a hypothetical ESI-MS analysis of this compound, the molecule would typically be expected to be protonated to form the [M+H]⁺ ion. The resulting mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would lead to a complex cluster of peaks for the molecular ion. Further fragmentation analysis (MS/MS) could be performed on the isolated molecular ion to deduce structural information by observing the loss of substituents such as a bromine radical, chlorine radical, or methyl groups.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the parent ion with a high degree of accuracy (typically to four or five decimal places). This precise mass measurement allows for the unambiguous determination of the elemental composition of this compound.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₇H₆BrCl₂N |
| Calculated Exact Mass | 252.8903 |
| Observed m/z | Data not available |
| Mass Accuracy (ppm) | Data not available |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. For this compound, these techniques would provide evidence for the pyridine ring structure and its various substituents.
Table 2: Expected Vibrational Spectroscopy Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| C-H stretching (aromatic) | 3100-3000 | IR, Raman |
| C-H stretching (methyl) | 2980-2850 | IR, Raman |
| C=N and C=C stretching (pyridine ring) | 1600-1450 | IR, Raman |
| C-Cl stretching | 800-600 | IR |
| C-Br stretching | 600-500 | IR |
The specific substitution pattern on the pyridine ring would influence the exact positions and intensities of these bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore, and its absorption spectrum would be sensitive to the nature and position of the substituents. The presence of halogens and methyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The spectrum would likely show π → π* and n → π* transitions characteristic of heteroaromatic systems.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Crystal Growth Techniques
To perform single-crystal X-ray diffraction, a well-ordered single crystal is required. Common techniques for growing such crystals from a purified sample of this compound would include:
Slow evaporation: Dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over days or weeks.
Vapor diffusion: Placing a solution of the compound in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
Cooling: Slowly cooling a saturated solution of the compound.
Data Collection and Refinement Procedures
Once a suitable crystal is obtained, it would be mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector. The collected data would then be processed and refined using specialized software to solve the crystal structure.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Information |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (e.g., C-Br, C-Cl) | Data not available |
| Bond Angles (e.g., Cl-C-C) | Data not available |
| Torsion Angles | Data not available |
The refinement process would yield a final structural model with low residual factors (R-factors), indicating a good fit between the experimental data and the calculated model.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Detailed experimental values for the bond lengths, bond angles, and dihedral angles of this compound are not available in the current body of scientific literature. To provide such data, a single-crystal X-ray diffraction analysis of a suitable crystal of the compound would be required. This analysis would yield precise atomic coordinates, from which all geometric parameters of the molecule could be calculated.
In the absence of experimental data, computational chemistry methods, such as Density Functional Theory (DFT), could be employed to predict these parameters. However, without experimental validation, these theoretical values remain predictive.
Table 1: Selected Bond Lengths for this compound Data not available.
Table 2: Selected Bond Angles for this compound Data not available.
Table 3: Selected Dihedral Angles for this compound Data not available.
Intermolecular Interactions and Crystal Packing Motifs
Information regarding the intermolecular interactions and crystal packing motifs of this compound is also contingent on the availability of its crystal structure. Analysis of the crystal packing would reveal the nature and geometry of non-covalent interactions, such as halogen bonding (involving the bromine and chlorine atoms), hydrogen bonding (if any), and π-π stacking interactions between the pyridine rings. These interactions are fundamental to understanding the solid-state properties of the compound.
Without experimental crystallographic data, a definitive description of these features is not possible.
Table 4: Intermolecular Interactions in the Crystal Structure of this compound Data not available.
Chemical Reactivity and Reaction Mechanisms of 3 Bromo 4,6 Dichloro 2,5 Dimethylpyridine
Reactivity of Halogens (Bromine and Chlorine) on the Pyridine (B92270) Ring
The pyridine ring in 3-Bromo-4,6-dichloro-2,5-dimethylpyridine is substituted with two types of halogens: chlorine at positions 4 and 6, and bromine at position 3. The inherent reactivity of these halogens in various chemical transformations is significantly influenced by their position relative to the ring nitrogen atom.
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally favored for aryl halides bearing electron-withdrawing groups. In the context of this compound, the chlorine atoms at the C4 and C6 positions are activated towards nucleophilic attack due to their para and ortho positions, respectively, relative to the electron-withdrawing pyridine nitrogen.
The chlorine atoms at the C4 and C6 positions are prone to displacement by a variety of nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic species, which subsequently expels the chloride ion to yield the substituted product. The regioselectivity of this reaction can be influenced by the nature of the nucleophile and the reaction conditions. For instance, studies on similarly substituted 2,6-dichloropyridines have shown that the choice of solvent and the counter-ion of the nucleophile can direct the substitution to a specific position. researchgate.netresearchgate.net
Table 1: Representative Nucleophilic Aromatic Substitution Reactions at C4 and C6
| Nucleophile | Reagents and Conditions | Expected Major Product(s) |
| Methoxide | NaOMe, MeOH, reflux | 4-methoxy-3-bromo-6-chloro-2,5-dimethylpyridine and/or 6-methoxy-3-bromo-4-chloro-2,5-dimethylpyridine |
| Ammonia (B1221849) | NH₃, EtOH, sealed tube, heat | 4-amino-3-bromo-6-chloro-2,5-dimethylpyridine and/or 6-amino-3-bromo-4-chloro-2,5-dimethylpyridine |
| Thiophenol | PhSH, K₂CO₃, DMF, heat | 4-(phenylthio)-3-bromo-6-chloro-2,5-dimethylpyridine and/or 6-(phenylthio)-3-bromo-4-chloro-2,5-dimethylpyridine |
Note: The table presents expected reactions based on the general reactivity of halogenated pyridines. Specific experimental data for this compound was not found in the searched literature.
The bromine atom at the C3 position is situated meta to the pyridine nitrogen. This position is significantly less activated towards nucleophilic attack compared to the ortho and para positions. Consequently, direct nucleophilic substitution of the C3-bromine is generally not favored under typical SNAr conditions.
Metal-catalyzed cross-coupling reactions provide a powerful tool for the selective functionalization of halogenated pyridines. The differential reactivity of the carbon-bromine and carbon-chlorine bonds can be exploited to achieve regioselective transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. rsc.org
The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an organic halide, is a versatile method for the arylation or vinylation of this compound. Given the higher reactivity of the C-Br bond, selective coupling at the C3 position can be achieved under carefully controlled conditions, leaving the C-Cl bonds intact for subsequent transformations. mdpi.commdpi.com
Table 2: Regioselective Suzuki-Miyaura Coupling at C3
| Boronic Acid/Ester | Catalyst System | Base and Solvent | Expected Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, Toluene/EtOH/H₂O | 3-phenyl-4,6-dichloro-2,5-dimethylpyridine |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄, 1,4-Dioxane | 3-(4-methoxyphenyl)-4,6-dichloro-2,5-dimethylpyridine |
| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂/SPhos | K₃PO₄, Toluene | 3-vinyl-4,6-dichloro-2,5-dimethylpyridine |
Note: The table presents expected reactions based on the general principles of Suzuki-Miyaura coupling on polyhalogenated pyridines. Specific experimental data for this compound was not found in the searched literature.
The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nih.govwikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond enables selective alkynylation at the C3 position of this compound. nih.gov
Table 3: Regioselective Sonogashira Coupling at C3
| Alkyne | Catalyst System | Base and Solvent | Expected Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N, THF | 3-(phenylethynyl)-4,6-dichloro-2,5-dimethylpyridine |
| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Diisopropylamine, Toluene | 3-((trimethylsilyl)ethynyl)-4,6-dichloro-2,5-dimethylpyridine |
| 1-Hexyne | Pd(OAc)₂/XPhos/CuI | Cs₂CO₃, Acetonitrile (B52724) | 3-(hex-1-yn-1-yl)-4,6-dichloro-2,5-dimethylpyridine |
Note: The table presents expected reactions based on established Sonogashira coupling protocols for bromo-chloro aromatic compounds. Specific experimental data for this compound was not found in the searched literature.
Lithium-Halogen Exchange Reactions and Subsequent Electrophilic Quenching
A documented reaction of this compound involves a lithium-halogen exchange at the C3 position, followed by quenching with an electrophile. Specifically, the synthesis of ethyl 2-(4,6-dichloro-2,5-dimethylpyridin-3-yl)-2-oxoacetate has been reported through this methodology. Current time information in Franklin Parish, US. This transformation highlights the feasibility of generating a nucleophilic pyridyl species at the C3 position, which can then be functionalized.
The reaction utilizes a "turbo-Grignard" reagent, isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), to effect the bromine-lithium exchange. This reagent is known to promote efficient halogen exchange even at low temperatures. The resulting pyridyl-magnesium species is then acylated with diethyl oxalate (B1200264) to introduce the glyoxylate (B1226380) moiety.
Detailed Research Findings:
A study by Stepanov et al. describes the metalation-acylation of this compound (154) to prepare the corresponding ethyl glyoxylate derivative (155). Current time information in Franklin Parish, US.
| Reactant | Reagents | Conditions | Product | Yield |
| This compound | 1. iPrMgCl·LiCl 2. Diethyl oxalate | THF, -20 °C | Ethyl 2-(4,6-dichloro-2,5-dimethylpyridin-3-yl)-2-oxoacetate | N/A |
Table based on information from a review article citing a primary source. The yield was not specified in the review.
This reaction demonstrates a key reactivity pattern of the title compound, where the C3-Br bond is selectively activated for functionalization.
Reactivity of the Methyl Groups (C2 and C5)
The methyl groups at the C2 and C5 positions of the pyridine ring are susceptible to reactions typical of benzylic positions, such as radical halogenation and oxidation. The electron-withdrawing nature of the chlorinated pyridine ring can influence the reactivity of these methyl groups.
Benzylic bromination, typically carried out using N-bromosuccinimide (NBS) with a radical initiator like AIBN or under photochemical conditions, is a common method for functionalizing methyl groups on aromatic rings. daneshyari.com For this compound, this reaction would be expected to introduce a bromine atom onto one or both of the methyl groups. The regioselectivity of this reaction on unsymmetrical lutidines (dimethylpyridines) has been shown to be influenced by the electronic effects of the nitrogen atom. daneshyari.com The resulting bromomethyl or dibromomethyl pyridine can then serve as a versatile intermediate for further nucleophilic substitutions.
General Reaction Scheme:
No specific experimental data for the benzylic bromination of this compound was found in the surveyed literature.
The methyl groups of the title compound can be oxidized to aldehydes and carboxylic acids using various oxidizing agents. The oxidation of methylpyridines to pyridinecarboxylic acids can be achieved using strong oxidizing agents. For instance, a patented method describes the oxidation of methylpyridines using a halogen oxidizing agent in the presence of water and actinic radiation. google.com
The formation of aldehydes from the corresponding benzylic bromides (prepared as in 4.2.1) is also a viable route. Alternatively, direct oxidation of the methyl groups can be performed, although controlling the oxidation to the aldehyde stage can be challenging.
General Reaction Scheme for Oxidation to Carboxylic Acid:
No specific experimental data for the oxidation of the methyl groups of this compound to aldehydes or carboxylic acids was found in the surveyed literature.
Reactivity Towards Strong Acids and Bases
The reactivity of halogenated pyridines, such as this compound, is significantly influenced by the electronic properties of the pyridine ring and its substituents. The pyridine nitrogen possesses a basic lone pair of electrons that is not part of the aromatic π-system, making it susceptible to protonation by strong acids to form pyridinium (B92312) salts. wikipedia.org This protonation increases the ring's positive charge, enhancing its reactivity towards nucleophiles but deactivating it for electrophilic substitution. wikipedia.org
In the presence of strong bases, particularly organometallic reagents, halogenated pyridines can undergo deprotonation or metal-halogen exchange. The acidity of ring protons is influenced by the position and nature of the halogen substituents. While specific studies on this compound are limited, related research on substituted pyridines indicates that strong bases can facilitate various reactions, including metalation-trapping sequences. nih.gov
Reduction Pathways of Halogenated Pyridines
The reduction of halogenated pyridines can proceed through several pathways, primarily involving either hydrogenation of the pyridine ring to a piperidine (B6355638) or dehalogenation. The outcome is highly dependent on the catalyst, reaction conditions, and the nature of the substituents on the pyridine ring.
Catalytic hydrogenation is a common method for reducing the pyridine ring. rsc.org However, for halogenated pyridines, this process is often complicated by competing dehalogenation reactions. rsc.orgnih.gov Catalysts like palladium on carbon (Pd/C), rhodium on carbon, and platinum oxide are frequently employed, though they often require harsh conditions and can lead to the loss of halogen atoms. rsc.orgnih.gov For instance, hydrogenation of halogenated pyridines using a rhodium oxide catalyst under mild conditions resulted in dehalogenation. rsc.org
Selective reduction of a nitro group in the presence of halogens on a pyridine ring has been achieved using hydrazine (B178648) hydrate (B1144303) with a Pd/C catalyst, highlighting the potential for chemoselective reductions under specific conditions. nih.gov This methodology is particularly valuable for synthesizing halogenated anilines from their corresponding nitroarenes. nih.gov The reduction of the pyridine ring itself, while preserving the halogen substituents, remains a significant synthetic challenge. Nanoparticles generated from rhodium bis(imino)pyridine complexes have shown catalytic activity for both dehalogenation and hydrogenation of various aromatic compounds, including pyridine. acs.org
| Catalyst System | Substrate Type | Primary Product(s) | Reference |
| Rhodium Oxide | Halogenated Pyridines | Dehalogenated Piperidines | rsc.org |
| Pd/C, Hydrazine Hydrate | Halogenated Nitroarenes | Halogenated Anilines | nih.gov |
| Rhodium Nanoparticles | Pyridine | Piperidine | acs.org |
Oxidative Transformations of the Pyridine Ring System
The pyridine ring system can undergo oxidative transformations, most notably the formation of pyridine N-oxides. wikipedia.org This reaction is typically achieved using peracids. wikipedia.org The resulting N-oxide is a valuable intermediate as it activates the pyridine ring for further functionalization. The oxygen atom can be subsequently removed by a reducing agent like zinc dust. wikipedia.org
The oxidation of substituted pyridines, such as 2,6-dimethylpyridine, can also lead to the functionalization of the methyl groups. For example, oxidation of 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine with a mixture of nitric and sulfuric acids leads to the aromatic 3,5-dicarbethoxy-2,6-dimethylpyridine. orgsyn.org While direct oxidative studies on this compound are not extensively documented, the principles of pyridine oxidation suggest that N-oxidation would be a primary transformation. The steric and electronic effects of the bromo, chloro, and dimethyl substituents would influence the rate and outcome of such reactions. For instance, studies on the N-oxidation of 2-substituted pyridines have shown that steric effects can significantly reduce reactivity. researchgate.net
Regioselectivity and Stereoselectivity in Reactions Involving the Compound
The regioselectivity of reactions involving substituted pyridines is dictated by the electronic and steric nature of the substituents. In electrophilic aromatic substitution, the electron-withdrawing nature of the nitrogen atom deactivates the ring, particularly at the 2-, 4-, and 6-positions. wikipedia.org Therefore, substitution, when it occurs, is generally favored at the 3- and 5-positions. nih.gov However, the presence of activating groups can alter this preference. For this compound, the positions are already heavily substituted, limiting the sites for further electrophilic attack.
Nucleophilic substitution reactions on the pyridine ring are more common and typically occur at the 2-, 4-, and 6-positions, which are electron-deficient. wikipedia.org In the case of this compound, the chlorine atoms at positions 4 and 6 would be the most likely sites for nucleophilic attack.
Stereoselectivity becomes relevant in reactions that create new chiral centers. For instance, the hydrogenation of substituted pyridines can lead to the formation of cis or trans isomers of the corresponding piperidine. The hydrogenation of multi-substituted pyridines often yields the cis piperidine as the major product. rsc.org The stereochemical outcome of reactions involving this compound would depend on the specific reaction and the approach of the reagent, which can be influenced by the steric bulk of the existing substituents. For example, in ruthenium-mediated alkenylation of substituted pyridines, the reaction often occurs at the less sterically hindered position. acs.org
Mechanistic Investigations of Key Reactions
Mechanistic studies of reactions involving halogenated pyridines often focus on understanding the role of catalysts and the intermediates formed. For instance, in copper-catalyzed intramolecular C-H amination reactions, mechanistic studies involving experimental and DFT calculations have been performed to elucidate the catalytic cycle, which can involve Cu(I)/Cu(II) pathways. nih.govacs.org
The mechanism of electrophilic halogenation of pyridines often requires harsh conditions due to the electron-deficient nature of the ring. nih.gov Alternative strategies, such as a ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates, have been developed to achieve 3-selective halogenation under milder conditions. nih.gov This approach transforms the electron-deficient pyridine into a series of polarized alkenes that are more susceptible to electrophilic attack. nih.gov
For nucleophilic substitution reactions, the mechanism typically involves the formation of a Meisenheimer-like intermediate. The stability of this intermediate is influenced by the substituents on the ring. The exchange reactions of α-halogenated pyridines are also a subject of mechanistic interest. acs.org
Computational Chemistry and Theoretical Studies of 3 Bromo 4,6 Dichloro 2,5 Dimethylpyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules like 3-Bromo-4,6-dichloro-2,5-dimethylpyridine. These theoretical methods can provide detailed insights into its three-dimensional structure, electron distribution, and orbital energies.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) would be a primary method for studying this molecule due to its balance of computational cost and accuracy. DFT calculations focus on the electron density to determine the ground-state electronic structure and properties. For this compound, DFT could be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would reveal information about its chemical reactivity and electronic transitions.
Ab Initio Methods
Ab initio methods, which are based on first principles without empirical parameters, could also be employed for a highly accurate analysis. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would provide a rigorous examination of the molecule's electronic structure. While computationally more demanding than DFT, these methods can serve as a benchmark for the accuracy of other computational approaches.
Basis Set Selection and Exchange-Correlation Functionals
The choice of basis set and exchange-correlation functional is critical for the reliability of DFT calculations. For a molecule containing heavy atoms like bromine and chlorine, a basis set such as 6-311++G(d,p) or a set from the Dunning's correlation-consistent series (e.g., cc-pVTZ) would be appropriate to accurately describe the electronic environment. The selection of the exchange-correlation functional, such as the widely used B3LYP or newer functionals like M06-2X or ωB97X-D, would also significantly influence the calculated results.
Prediction of Spectroscopic Parameters
Computational methods are also powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.
NMR Chemical Shift Calculations
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts. By computing the magnetic shielding tensors for the ¹H and ¹³C nuclei in this compound, it would be possible to predict its NMR spectrum. These theoretical predictions are valuable for assigning the signals in experimentally obtained spectra.
Vibrational Frequency Analysis (IR and Raman)
Theoretical vibrational frequency analysis can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies and intensities can be determined. These calculated spectra can be compared with experimental data to confirm the molecular structure and understand its vibrational properties.
UV-Vis Absorption Spectra Prediction
The prediction of ultraviolet-visible (UV-Vis) absorption spectra through computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT), is a valuable tool for understanding the electronic transitions within a molecule. researchgate.netnih.gov For this compound, a TD-DFT calculation would reveal the wavelengths at which the molecule absorbs light, corresponding to the promotion of electrons to higher energy orbitals.
The calculations would typically be performed using a hybrid functional, such as B3LYP or CAM-B3LYP, which have shown to provide a good balance of accuracy and computational cost for organic molecules. researchgate.net The choice of basis set, for instance, 6-311+G(d,p), is also crucial for obtaining reliable results. researchgate.net The predicted spectrum would show one or more absorption maxima (λ_max), which are influenced by the electronic nature of the substituents on the pyridine (B92270) ring. The bromine, chlorine, and methyl groups all contribute to the electronic structure and thus to the energy of the electronic transitions. For instance, studies on other substituted pyridines have shown that the position of the nitrogen atom and the nature of the substituents can cause shifts in the absorption wavelengths. researchgate.net The solvent environment also plays a significant role and can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).
Table 1: Illustrative Predicted UV-Vis Absorption Maxima for a Substituted Pyridine (Note: This data is hypothetical and for illustrative purposes only, as specific data for this compound is not available.)
| Transition | Wavelength (nm) | Oscillator Strength |
| S0 → S1 | 295 | 0.08 |
| S0 → S2 | 260 | 0.15 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a powerful visualization tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.
For this compound, an MEP analysis would likely show a region of significant negative potential around the nitrogen atom of the pyridine ring, due to its lone pair of electrons. nih.gov This makes the nitrogen a primary site for protonation and interaction with Lewis acids. The halogen atoms, being electronegative, would also influence the electrostatic potential, creating regions of local positive and negative character. The methyl groups, being electron-donating, would slightly increase the electron density on the ring. The MEP surface provides a clear, qualitative picture of the molecule's charge distribution and is invaluable for understanding its intermolecular interactions. mdpi.comresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity Prediction)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.govnih.gov
Table 2: Illustrative FMO Data for a Halogenated Pyridine Derivative (Note: This data is hypothetical and for illustrative purposes only.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.3 |
Reaction Pathway and Transition State Calculations
Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and connecting it to the reactants and products. ucsb.edukit.edu For this compound, one could investigate various reactions, such as nucleophilic aromatic substitution or reactions at the methyl groups.
To study a reaction pathway, a guess for the transition state structure is often initially proposed. ucsb.edu This structure is then optimized using algorithms designed to find saddle points on the potential energy surface. Frequency calculations are performed to confirm that the optimized structure is indeed a true transition state, characterized by having exactly one imaginary frequency. ucsb.edu The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate. Such calculations have been successfully applied to understand the reactivity of various pyridine derivatives. oberlin.eduacs.org
Solvation Effects and Molecular Dynamics Simulations
The behavior of a molecule can be significantly influenced by its solvent environment. Computational methods can account for these effects in two primary ways: through implicit solvation models, as mentioned in the UV-Vis section, or through explicit solvent models in molecular dynamics (MD) simulations. mdpi.commdpi.com
MD simulations provide a dynamic picture of the molecule and its surrounding solvent molecules over time. rsc.orgbiorxiv.org For this compound, an MD simulation in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. mdpi.com These simulations can provide insights into properties like the solvation free energy and can be particularly useful for understanding processes that occur over longer timescales.
Conformational Analysis and Torsional Barriers
Even for seemingly rigid molecules, conformational flexibility can be important. In this compound, the primary source of conformational freedom would be the rotation of the methyl groups. While this rotation is typically fast at room temperature, computational methods can be used to calculate the energy barriers associated with this motion.
A conformational analysis would involve systematically rotating the methyl groups and calculating the energy at each step. This would generate a potential energy profile showing the low-energy (stable) and high-energy (eclipsed) conformations. The energy difference between these gives the torsional barrier. For more complex molecules, identifying all possible low-energy conformers is a crucial step in any detailed computational study. rsc.orgresearchgate.net
Applications and Synthetic Utility of 3 Bromo 4,6 Dichloro 2,5 Dimethylpyridine in Advanced Materials and Fine Chemical Synthesis
Building Block for Complex Heterocyclic Architectures
The strategic placement of bromo, chloro, and methyl groups on the pyridine (B92270) ring makes 3-Bromo-4,6-dichloro-2,5-dimethylpyridine a valuable precursor for creating sophisticated heterocyclic structures. Its utility is most pronounced in the synthesis of fused pyridine systems and polysubstituted pyridine derivatives through controlled, regioselective reactions.
Precursor for Fused Pyridine Systems
While direct cyclization reactions starting from this compound are not extensively documented, its derivatives are ideal candidates for constructing fused heterocyclic systems such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. These fused systems are of significant interest in medicinal chemistry and materials science.
The general synthetic strategies involve the initial conversion of a halogenated pyridine into an amino-substituted derivative, which can then undergo cyclization with a suitable partner. For instance, a common pathway to pyrido[2,3-d]pyrimidines involves the reaction of a 2-aminonicotinonitrile derivative with reagents like formamide (B127407) or urea. researchgate.netresearchgate.net Similarly, pyrazolo[3,4-b]pyridines are often synthesized from 5-aminopyrazole precursors reacting with β-dicarbonyl compounds or α,β-unsaturated ketones. mdpi.comnih.gov
To utilize this compound in these syntheses, it would first undergo a selective nucleophilic substitution or a cross-coupling reaction to introduce an amino group or a precursor functional group that can be converted to an amine. For example, the bromine at the C3 position could be selectively replaced, and subsequent reactions could be tailored to build the fused ring. The synthesis of various oxopyrido[2,3-d]pyrimidines often relies on the manipulation of halogen atoms at C2 and C4 positions of a pyridine ring for nucleophilic substitution, highlighting the potential of halogenated precursors in this field. nih.gov
Synthesis of Polysubstituted Pyridine Derivatives
The synthesis of polysubstituted pyridines is a cornerstone of modern organic chemistry, and this compound is an excellent substrate for such transformations, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov The key to its utility lies in the differential reactivity of its halogen substituents.
In palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the general trend: I > Br > Cl. nih.gov This chemoselectivity allows for the stepwise and site-selective functionalization of the pyridine core. The bromo group at the C3 position is significantly more reactive than the chloro groups at C4 and C6. This enables the selective substitution of the bromo group while leaving the chloro groups intact.
For example, a Suzuki-Miyaura reaction using an arylboronic acid would preferentially occur at the C3 position, yielding a 3-aryl-4,6-dichloro-2,5-dimethylpyridine derivative. Following this initial coupling, the chloro groups can be substituted under more forcing reaction conditions or by using a different catalyst system, allowing for the introduction of a second, different substituent. This stepwise approach provides a powerful tool for the controlled synthesis of highly decorated pyridine rings with diverse functionalities. Studies on other polyhalogenated pyridines, such as 3,4,5-tribromo-2,6-dimethylpyridine, have demonstrated the feasibility of such regio- and atropselective Suzuki-Miyaura cross-coupling reactions. mdpi.com
Below is a data table illustrating the typical conditions for selective Suzuki-Miyaura couplings on polyhalogenated heterocycles, which are applicable to this compound.
| Halogen Site | Typical Catalyst | Typical Base | Solvent | Relative Reactivity | Resulting Product |
|---|---|---|---|---|---|
| C3-Br | Pd(PPh₃)₄ | Na₂CO₃ or K₃PO₄ | Dioxane/Water or Toluene | High | Selective mono-arylation/alkylation at C3 |
| C4-Cl / C6-Cl | Pd(OAc)₂ with bulky phosphine (B1218219) ligands (e.g., Ad₂PⁿBu) | LiOᵗBu or Cs₂CO₃ | Dioxane or Toluene | Low (requires more forcing conditions) | Di-substitution at C4 and C6 after C3 reaction |
Monomer in Polymer Chemistry
While pyridine-containing polymers are known for their conductive and optical properties, there is no specific information available in the reviewed scientific literature on the use of this compound as a monomer in polymer chemistry.
Development of Pyridine-Based Conductive Polymers
The incorporation of the electron-deficient pyridine ring into polymer backbones can enhance electron transport properties, making them suitable for applications in electronics. nih.gov However, synthetic routes to such polymers typically involve monomers with specific functional groups amenable to polymerization, such as diaminopyridines or vinyl pyridines, which are not present in this compound. rsc.org
Synthesis of Polymers with Tunable Optical Properties
Pyridine-based polymers can exhibit strong fluorescence and are utilized in polymer light-emitting devices (PLEDs). nih.govacs.org The synthesis of these materials relies on polymerization reactions that are not directly applicable to the subject compound. Although Suzuki polycondensation of dihalo-aromatics is a known method, the use of this compound for this purpose has not been documented.
Ligand in Coordination Chemistry and Catalysis
Pyridine and its derivatives are widely used as ligands in coordination chemistry, forming stable complexes with a variety of transition metals that can act as catalysts in organic reactions. nih.govresearchgate.net However, the potential of this compound as a ligand is likely hindered by significant steric crowding around the nitrogen atom. The presence of methyl groups at the C2 and C5 positions, along with a chloro group at C6, would impede the nitrogen's ability to coordinate effectively to a metal center. A review of the relevant literature did not yield any examples of this specific compound being used as a ligand in coordination chemistry or catalysis.
Research on this compound Reveals Limited Publicly Available Data
Initial investigations into the chemical compound this compound have yielded minimal specific data regarding its applications in advanced materials and fine chemical synthesis. While the provided outline requests detailed information on its role in Metal-Organic Frameworks (MOFs), catalysis, agrochemicals, supramolecular chemistry, and optoelectronics, a comprehensive search of publicly accessible scientific literature and chemical databases did not provide specific research findings for this particular molecule.
The search results did identify information on various structurally related compounds, such as other halogenated and methylated pyridines. These related compounds are noted for their utility as intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. For instance, halogenated pyridines, in general, are recognized as versatile building blocks in the synthesis of complex molecules. The presence of halogen atoms can significantly influence the reactivity and biological activity of the resulting compounds.
However, per the strict constraints of the query to focus solely on this compound, the specific applications and research findings for this exact compound remain elusive in the public domain. Consequently, the detailed subsections of the requested article cannot be populated with the required scientifically accurate and specific information at this time.
Further research in specialized, proprietary databases or newly published literature may be required to uncover the specific synthetic utilities and applications of this compound.
Advanced Analytical Methods for Detection and Quantification in Research Contexts
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for the analysis of complex organic molecules. It separates components of a mixture for subsequent identification and quantification.
Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds like halogenated pyridines. The choice of detector is critical for achieving the desired sensitivity and selectivity.
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds. youtube.com As the separated analytes elute from the GC column, they are burned in a hydrogen-air flame, producing ions that generate a measurable current proportional to the amount of substance. youtube.com While robust and providing reproducible results, the FID cannot directly determine the molecular structure; identification relies on comparing retention times with known reference standards. youtube.com It is a proven method for quantifying organic components and impurities in chemical samples. youtube.comresearchgate.net
Electron Capture Detector (ECD): The ECD is exceptionally sensitive to electronegative compounds, making it ideal for analyzing halogenated molecules like 3-Bromo-4,6-dichloro-2,5-dimethylpyridine. scioninstruments.comnmsu.edumeasurlabs.com This detector contains a radioactive source (Nickel-63) that emits electrons, creating a constant background current. scioninstruments.com When an electronegative analyte, such as a chlorinated or brominated compound, passes through the detector, it captures electrons, causing a decrease in the current that is measured as a signal. scioninstruments.commeasurlabs.com The ECD's high selectivity and sensitivity allow for trace-level detection of halogenated pesticides, pollutants, and other industrial chemicals. nmsu.eduresearchgate.net Given the three halogen atoms in the target molecule, GC-ECD would be an exceptionally effective technique for its trace analysis.
| Parameter | Typical Condition | Purpose | Reference |
|---|---|---|---|
| Column | Capillary Column (e.g., DB-5ms, HP-1ms) | Provides high-resolution separation of analytes. | cdc.govresearchgate.net |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. | youtube.com |
| Injector | Split/Splitless | Vaporizes the sample and introduces it to the column. | youtube.com |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Separates compounds based on their boiling points and interactions with the column. | researchgate.net |
| Detector | ECD or FID | ECD for high-sensitivity halogen detection; FID for general organic quantification. | youtube.comscioninstruments.com |
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of organic compounds, including those that are not volatile enough for GC.
HPLC with UV-Vis Detection: This is a common setup where a UV-Vis spectrophotometer detects analytes as they elute from the HPLC column. The pyridine ring in the target molecule is a chromophore that absorbs UV light, allowing for its detection. The selection of an appropriate mobile phase, often a mixture of acetonitrile (B52724) and an aqueous buffer, is crucial for achieving good separation. helixchrom.comresearchgate.net For pyridine compounds, which can be basic and hydrophilic, mixed-mode columns or acidic mobile phases (e.g., with formic acid) can improve peak shape and retention. helixchrom.comnih.gov The method's linearity, accuracy, and precision make it valuable for routine quality control. researchgate.net
HPLC with Mass Spectrometric (LC-MS) Detection: Coupling HPLC with a mass spectrometer provides a powerful analytical tool that offers both separation and definitive identification based on mass-to-charge ratio. researchgate.net This technique is particularly useful for confirming the identity of the target compound and for analyzing complex mixtures. researchgate.netcapes.gov.br Electrospray ionization (ESI) is a common interface used to generate ions from the eluting analytes for MS analysis. nih.gov LC-MS methods have been developed for various pyridine derivatives, demonstrating their applicability for structural elucidation and purity determination. researchgate.netnih.gov
| Parameter | Typical Condition | Purpose | Reference |
|---|---|---|---|
| Column | Reversed-Phase (e.g., C18) or Mixed-Mode | Separates compounds based on hydrophobicity. Mixed-mode can improve retention of polar pyridines. | helixchrom.comresearchgate.netnih.gov |
| Mobile Phase | Acetonitrile/Water with acidic modifier (e.g., formic acid) | Elutes compounds from the column; acid improves peak shape for basic analytes. | helixchrom.comnih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. | helixchrom.com |
| Detection | UV-Vis (e.g., 254 nm) or Mass Spectrometry (MS) | UV detects chromophoric groups; MS provides structural identification. | helixchrom.comresearchgate.net |
| Injection Volume | 2 - 20 µL | The amount of sample introduced for analysis. | helixchrom.comnih.gov |
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. alfa-chemistry.com It allows a chemist to quickly assess the consumption of starting materials and the formation of products. A small sample of the reaction mixture is spotted on a silica (B1680970) gel plate, which is then developed in a suitable solvent system (developing agent). alfa-chemistry.com
Electrochemical Methods for Detection
Electrochemical methods offer an alternative approach for the detection of electroactive species. The presence of the reducible halogen atoms and the electroactive pyridine ring in this compound suggests that it could be a candidate for electrochemical analysis.
Voltammetry measures the current response of an analyte to a changing applied potential. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to study and quantify electroactive substances. CV can be used to investigate the reduction and oxidation processes of a compound, providing information on its electrochemical behavior. mdpi.com DPV is a highly sensitive technique used for quantitative analysis, capable of achieving low detection limits. The electrooxidation of aromatic compounds at an electrode surface can be used for their quantification. mdpi.com While specific methods for this compound are not widely published, the principles of voltammetry have been applied to the analysis of other halogenated compounds and aromatic heterocycles. nih.gov
Amperometry is an electrochemical technique where a constant potential is applied to an electrode, and the resulting current from the oxidation or reduction of an analyte is measured over time. The measured current is directly proportional to the concentration of the analyte, making it a powerful quantitative tool. nih.govyoutube.com To perform a quantitative analysis, a calibration curve is first generated by measuring the amperometric response of a series of standard solutions of known concentrations. youtube.com The concentration of an unknown sample can then be determined by measuring its current and interpolating from the calibration curve. youtube.com Amperometric biosensors have been developed for the detection of pyridine nucleotides, demonstrating the applicability of the technique to pyridine-containing structures. nih.gov
Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. nih.gov They provide both separation of the analyte from other components and structural information for its definitive identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the analysis of volatile and semi-volatile thermally stable compounds. Given the likely volatility of a dichlorobromodimethylpyridine, GC-MS would be a highly suitable technique. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the compound and its fragmentation pattern. researchgate.net
A hypothetical GC-MS method for the analysis of this compound would involve optimizing several parameters to achieve good chromatographic resolution and sensitive detection.
Interactive Table: Hypothetical GC-MS Parameters
| Parameter | Suggested Condition | Rationale |
| GC Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) | A non-polar column is suitable for a wide range of organic compounds. The specified dimensions offer a good balance of resolution and analysis time. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature ramp allows for the separation of compounds with different boiling points. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas is essential. A constant flow ensures reproducible retention times. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Analyzer | Quadrupole | Commonly used for its robustness and reliability in quantitative analysis. |
| Scan Range | 50-400 m/z | A typical mass range to capture the molecular ion and key fragment ions of the target analyte. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that are not sufficiently volatile or are thermally labile, LC-MS is the preferred hyphenated technique. nih.gov It separates compounds based on their interactions with a stationary phase and a liquid mobile phase. The eluent from the LC is then introduced into a mass spectrometer for detection and identification. researchgate.net
For this compound, a reverse-phase LC method would likely be developed. The choice of ionization source is critical and would typically be Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Interactive Table: Hypothetical LC-MS Parameters
| Parameter | Suggested Condition | Rationale |
| LC Column | C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) | A C18 stationary phase is versatile for the separation of moderately polar to non-polar organic molecules. |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid | The use of a gradient elution (e.g., starting at 30% B, ramping to 95% B) allows for the effective separation of a range of compounds. Formic acid aids in protonation for ESI. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS applications. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| MS Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for a wide range of compounds. The pyridine nitrogen is basic and readily protonated. |
| MS Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | A QqQ is excellent for quantitative analysis in Multiple Reaction Monitoring (MRM) mode, while a TOF provides high mass accuracy for confirmation of the elemental composition. |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
LC-NMR is a powerful, albeit less common, hyphenated technique that directly couples LC separation with NMR spectroscopy. Its primary advantage is the ability to provide unambiguous structural elucidation of unknown compounds or impurities directly in a complex mixture without the need for isolation. researchgate.net For a novel compound like this compound, LC-NMR could be invaluable for confirming the positions of the bromo, chloro, and methyl substituents on the pyridine ring.
Quantitative Determination Methodologies
Once a suitable separation and detection method is established, a robust quantitative method must be developed to determine the concentration of this compound in a sample.
External Standard Method
The external standard method is the most straightforward quantitative technique. It involves creating a series of calibration standards of known concentrations of the pure analyte. These standards are analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration. The concentration of the analyte in an unknown sample is then determined by analyzing the sample and interpolating its response from the calibration curve.
For this method to be accurate, the sample matrix should not significantly affect the analytical signal.
Internal Standard Method
The internal standard method is often preferred for complex samples as it compensates for variations in sample preparation, injection volume, and instrument response. In this method, a known amount of a different compound, the internal standard (IS), is added to all calibration standards and unknown samples.
The IS should be a compound that is chemically similar to the analyte but not present in the original sample. It should also be well-resolved chromatographically from the analyte. For this compound, a suitable internal standard could be another halogenated pyridine not expected to be in the sample, such as 3,5-Dibromo-2,6-dimethylpyridine.
A calibration curve is generated by plotting the ratio of the analyte response to the IS response against the analyte concentration. This ratio is then used to calculate the concentration of the analyte in the unknown sample, providing more accurate and precise results.
Interactive Table: Illustrative Quantitative Method Validation Data (Hypothetical)
| Parameter | Result | Description |
| Linearity (r²) | > 0.999 | Indicates a strong linear relationship between concentration and response over a defined range (e.g., 0.1 - 10 µg/mL). |
| Limit of Detection (LOD) | 0.03 µg/mL | The lowest concentration of the analyte that can be reliably detected by the instrument. |
| Limit of Quantification (LOQ) | 0.1 µg/mL | The lowest concentration of the analyte that can be accurately and precisely quantified. |
| Accuracy (% Recovery) | 98 - 102% | The closeness of the measured value to the true value, typically assessed by analyzing spiked samples at different concentrations. |
| Precision (% RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
Future Directions and Emerging Research Avenues for 3 Bromo 4,6 Dichloro 2,5 Dimethylpyridine
Development of More Sustainable and Greener Synthetic Routes
The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic methods. For complex molecules like 3-Bromo-4,6-dichloro-2,5-dimethylpyridine, future research will likely prioritize the adoption of green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.
Current synthetic strategies for pyridine (B92270) derivatives often rely on multi-step processes with harsh conditions. Emerging research points towards several promising green alternatives that could be adapted for this specific compound. researchgate.net These include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of pyridine derivatives, representing a more energy-efficient approach. nih.gov
One-Pot Multicomponent Reactions: Designing a synthesis where multiple bonds are formed in a single vessel without isolating intermediates can significantly improve efficiency and reduce solvent waste. researchgate.netnih.gov
Green Catalysts: The use of earth-abundant and non-toxic catalysts, such as iron, is a key area of green chemistry. rsc.org Developing an iron-catalyzed cyclization or cross-coupling reaction for this compound's synthesis would be a significant step forward. rsc.org
Solvent-Free and Alternative Solvents: Research into solvent-free reaction conditions or the use of greener solvents like water or ionic liquids can drastically reduce the environmental impact of the synthesis. rsc.orgbiosynce.com Some functionalized pyridines can be used in biphasic systems, which simplifies product separation and catalyst recycling. biosynce.com
Future efforts will focus on adapting these established green protocols to the specific challenge of constructing the dense substitution pattern of this compound, aiming for a synthesis that is not only efficient but also environmentally responsible.
Exploration of Novel Reactivity Patterns and Transformation Pathways
The unique arrangement of bromo, chloro, and methyl substituents on the pyridine core of this compound suggests a rich and underexplored reactive landscape. Each halogen atom offers a potential site for selective modification, enabling a wide range of chemical transformations.
A notable example of its reactivity is the metalation-acylation reaction. Research has shown that this compound can be selectively metalated using a "turbo-Grignard" reagent (iPrMgCl∙LiCl), followed by acylation to introduce a glyoxylate (B1226380) moiety. chim.it This demonstrates a pathway for C-C bond formation at a specific position on the pyridine ring, opening the door for creating more complex derivatives. chim.it
Future research is expected to explore other modern synthetic methods to unlock new reaction pathways, including:
Copper-Catalyzed Cross-Coupling: Mild and versatile Cu-catalyzed methods could be employed for C-N bond formation, providing a route to highly substituted pyridines under non-basic conditions. nih.gov
Palladium-Catalyzed Reactions: Direct arylation of the pyridine ring, potentially at the C-H positions, could be achieved using palladium catalysis, offering a modular way to introduce aryl groups. acs.org
Selective Halogen Functionalization: Developing conditions to selectively react one halogen over the others (e.g., the more reactive bromo group vs. the chloro groups) would be a powerful tool for controlled, stepwise derivatization.
By systematically investigating its reactions with different reagents and catalysts, chemists can map its reactivity and establish it as a versatile building block for a variety of chemical structures.
Integration into Advanced Functional Materials Systems
The highly halogenated and substituted nature of this compound makes it an intriguing candidate for the development of advanced functional materials. While direct research is nascent, its structural features suggest potential applications in electronics and material science. bldpharm.com
The presence of multiple halogen atoms (bromine and chlorine) is particularly significant due to the phenomenon of halogen bonding. This non-covalent interaction, where a halogen atom acts as an electron acceptor, is a powerful tool in crystal engineering and supramolecular chemistry for controlling the assembly of molecules in the solid state. fnasjournals.comresearchgate.net
Future research in this area could focus on:
Crystal Engineering: Systematically studying the solid-state packing of the molecule and its derivatives to understand how halogen bonding and other intermolecular forces dictate its structure. This knowledge is crucial for designing materials with specific properties, such as optical or electronic characteristics.
Polymer and Oligomer Synthesis: Using the compound as a monomeric unit to synthesize polymers or oligomers. The rigid pyridine core and the potential for intermolecular halogen bonding could lead to materials with unique thermal, electronic, or self-assembly properties.
Electronic Materials: The electron-withdrawing nature of the halogen atoms and the pyridine nitrogen suggests that derivatives could have interesting electronic properties, making them potential components in organic semiconductors or other electronic devices. bldpharm.com
Exploring the synthesis of larger, well-defined structures from this building block could pave the way for its use in a new generation of smart materials.
Machine Learning and AI-Driven Prediction of Reactivity and Properties
Emerging research avenues include:
Reactivity Prediction: Machine learning models are being developed to predict the reactivity of organic molecules, including halogenated compounds. nih.govnih.gov By training models on large datasets of chemical reactions, it could be possible to predict how this compound will behave under various conditions, identifying the most promising pathways for its transformation. mit.edu
Synthesis Planning: AI-powered retrosynthesis tools can analyze a target molecule and propose multiple synthetic routes, often identifying more efficient or novel pathways than those conceived by human chemists. elsevier.com Applying these tools could reveal more economical and sustainable ways to synthesize both the core molecule and its derivatives. elsevier.com
Property Prediction: ML models excel at predicting molecular properties. This could be used to characterize halogen bonding interactions involving the compound, guiding its design for material science applications. fnasjournals.comresearchgate.net Similarly, properties relevant to medicinal chemistry could be predicted for a virtual library of its derivatives, prioritizing which compounds to synthesize.
The integration of AI into the research workflow for this compound will enable a data-driven approach, making the exploration of its chemistry and applications faster and more efficient.
Potential for Derivatization Towards Unexplored Applications in Chemistry and Material Science
The true potential of this compound lies in its use as a scaffold for creating new molecules with novel functions. The ability to selectively modify its structure through the various reactive sites (particularly the halogens) opens up vast possibilities for creating libraries of derivatives for screening in diverse fields.
The proven metalation-acylation reaction serves as a key example of how a new functional group can be introduced. chim.it This new derivative, a keto-ester, is itself a versatile precursor for a host of other molecules, such as amides and other heterocycles. chim.it
Future research will likely focus on a systematic derivatization strategy:
Selective Cross-Coupling: Utilizing modern catalytic methods to replace the bromo and chloro atoms with a wide range of functional groups (amines, alcohols, aryl groups, etc.).
Modification of Methyl Groups: Exploring reactions to functionalize the methyl groups, for example, through radical halogenation followed by nucleophilic substitution.
High-Throughput Synthesis and Screening: Combining automated synthesis platforms with the derivatization strategies to rapidly generate a large library of new compounds. These libraries can then be screened for biological activity (e.g., as potential pharmaceuticals or agrochemicals) or for their physical properties (e.g., for material science applications).
Through targeted derivatization, this compound can serve as a launchpad into unexplored areas of chemical and material science, leading to the discovery of new compounds with valuable applications.
Q & A
Q. What are the standard synthetic routes for preparing 3-Bromo-4,6-dichloro-2,5-dimethylpyridine?
The synthesis typically involves halogenation and cross-coupling strategies. For example, halogen-directed bromination/chlorination of a dimethylpyridine precursor can introduce substituents at specific positions. A reported method for analogous compounds (e.g., 2-chloro-3,5-dibromo-4-methylpyridine) uses sequential halogenation under controlled conditions, followed by Suzuki-Miyaura cross-coupling to install functional groups . Key steps include:
- Halogenation : Use of Br₂ or Cl₂ with Lewis acids (e.g., FeCl₃) to achieve regioselective substitution.
- Purification : Column chromatography or recrystallization to isolate the product.
- Validation : Confirmation via melting point analysis and spectroscopic methods (NMR, MS).
Q. What analytical techniques are critical for characterizing this compound?
Structural elucidation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR (with DEPT) to identify methyl groups, halogen positions, and aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns from bromine/chlorine .
- X-ray Crystallography : For unambiguous determination of substituent positions and crystal packing, as demonstrated in studies on structurally similar bromopyridines .
Q. How do substituent positions (bromo, chloro, methyl) influence the compound’s reactivity?
Substituent positions dictate electronic and steric effects:
- Electron-withdrawing halogens (Br, Cl) deactivate the pyridine ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (e.g., SNAr reactions).
- Methyl groups at C2 and C5 provide steric hindrance, directing reactions to less hindered sites (e.g., C4 or C6) .
- Example: Halogen-lithium exchange at C3 (bromine) allows functionalization with electrophiles, a method validated in analogs like 3-bromo-2,6-dimethylpyridine .
Advanced Research Questions
Q. How can regioselectivity challenges in substitution reactions be addressed for this compound?
Regioselectivity is controlled by:
- Directing groups : Methyl groups at C2 and C5 direct electrophiles to C4 or C6 via steric effects.
- Temperature and solvent : Polar aprotic solvents (e.g., DMF) and low temperatures favor kinetic control, minimizing side reactions .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enable selective cross-coupling at brominated positions, as shown in Suzuki-Miyaura reactions for trihalopyridines .
Q. What computational methods predict the electronic effects of substituents in this compound?
Density Functional Theory (DFT) studies model charge distribution and reactivity:
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies to predict sites for nucleophilic/electrophilic attack.
- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions between halogens and the pyridine ring, explaining stabilization trends .
- Example: DFT studies on pyridine derivatives confirm that bromine at C3 increases electron density at adjacent positions, facilitating ligand-metal interactions in catalysis .
Q. How is this compound utilized as a building block in heterocyclic synthesis?
Applications include:
- Cross-coupling reactions : Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups to generate functionalized pyridines for drug discovery .
- Coordination chemistry : The pyridine nitrogen and halogens act as ligands for transition metals (e.g., Pd, Cu), enabling catalytic applications in C–H activation .
- Bioconjugation : Bromine serves as a handle for click chemistry (e.g., azide-alkyne cycloaddition) in probe design .
Methodological Considerations
- Synthetic Optimization : Use TLC or HPLC to monitor reaction progress and minimize byproducts .
- Stability Testing : Assess thermal and photolytic degradation via accelerated stability studies (40°C/75% RH) .
- Safety : Handle bromine/chlorine derivatives in fume hoods with appropriate PPE due to toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
